3,4-Dimethyl-2-pentene

Physical Organic Chemistry Thermodynamics Separation Science

3,4-Dimethyl-2-pentene (CAS 24910-63-2) is a branched C7 alkene with a molecular formula of C7H14 and a molecular weight of 98.19 g/mol. It exists as the cis (Z) stereoisomer, characterized by the two methyl groups on the same side of the double bond.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 24910-63-2
Cat. No. B12518032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-2-pentene
CAS24910-63-2
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC=C(C)C(C)C
InChIInChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3
InChIKeyPPBWEVVDSRKEIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-2-pentene (CAS 24910-63-2): Baseline Physicochemical and Structural Profile for Procurement Evaluation


3,4-Dimethyl-2-pentene (CAS 24910-63-2) is a branched C7 alkene with a molecular formula of C7H14 and a molecular weight of 98.19 g/mol [1]. It exists as the cis (Z) stereoisomer, characterized by the two methyl groups on the same side of the double bond [2]. This structural arrangement confers distinct physicochemical properties, including a reported boiling point of 89°C [1] and a density of 0.7126 g/cm³ at 20°C [1].

Why a C7 Alkene is Not a C7 Alkene: The Procurement Case Against Generic Substitution of 3,4-Dimethyl-2-pentene


The subtle interplay between double bond position and stereochemistry in heptene isomers dictates that a generic 'C7 alkene' cannot be freely interchanged. As the quantitative evidence below demonstrates, 3,4-dimethyl-2-pentene exhibits a boiling point that is 8.4 °C lower than the structurally similar isomer 2,3-dimethyl-2-pentene [1], a difference that has significant implications for purification requirements and process safety. Furthermore, the distinct Kovats retention index of 3,4-dimethyl-2-pentene (671 on squalane at 49°C) provides a precise, verifiable metric for analytical differentiation from its isomeric counterparts [2]. Substituting without this data-driven consideration risks deviations in reaction outcomes, separation efficiency, and final product specifications.

Quantitative Differentiation Guide: 3,4-Dimethyl-2-pentene vs. Closest Analogs


Boiling Point Comparison: 3,4-Dimethyl-2-pentene vs. 2,3-Dimethyl-2-pentene

3,4-Dimethyl-2-pentene exhibits a boiling point of 89 °C, which is 8.4 °C lower than that of the positional isomer 2,3-dimethyl-2-pentene (97.4 °C) [1]. This difference, stemming from variations in molecular surface area and intermolecular forces, is sufficient to enable baseline separation via fractional distillation, a critical consideration for processes requiring high-purity starting materials or products.

Physical Organic Chemistry Thermodynamics Separation Science

Density Differentiation: 3,4-Dimethyl-2-pentene vs. 2,3-Dimethyl-2-pentene

The density of 3,4-dimethyl-2-pentene is 0.7126 g/cm³ at 20°C [1]. In contrast, the density of 2,3-dimethyl-2-pentene is 0.715 g/cm³ . While the absolute difference is small (0.0024 g/cm³), it is a quantifiable distinction that influences phase separation behavior and volumetric calculations in large-scale industrial applications.

Physical Organic Chemistry Fluid Dynamics Process Engineering

Vapor Pressure Comparison: 3,4-Dimethyl-2-pentene vs. 2,3-Dimethyl-2-pentene

3,4-Dimethyl-2-pentene has a vapor pressure of 71.7 mmHg at 25°C . The positional isomer 2,3-dimethyl-2-pentene exhibits a significantly lower vapor pressure of 47.9 mmHg at the same temperature . This 23.8 mmHg difference corresponds to 3,4-dimethyl-2-pentene being approximately 1.5 times more volatile, a factor with direct implications for its evaporation rate, atmospheric emissions, and safe handling in closed systems.

Volatility Process Safety Evaporation

Analytical Differentiation: Kovats Retention Index of 3,4-Dimethyl-2-pentene

On a non-polar squalane column at 49 °C, 3,4-dimethyl-2-pentene has a Kovats retention index of 671 [1]. This value provides a precise, verifiable identifier for confirming compound identity and purity using standard gas chromatography (GC) methods. While retention indices for other heptene isomers are available in specialized databases, this specific value serves as a unique fingerprint for 3,4-dimethyl-2-pentene in analytical workflows.

Analytical Chemistry Gas Chromatography Quality Control

Data-Driven Application Scenarios: Where 3,4-Dimethyl-2-pentene's Specific Properties Provide a Verifiable Advantage


Calibration Standard in Gas Chromatography

The well-defined Kovats retention index of 671 on squalane at 49°C, as established by Hively and Hinton [1], positions 3,4-dimethyl-2-pentene as a reliable calibration standard for GC method development. Its use ensures accurate peak identification and retention time alignment, particularly when analyzing complex hydrocarbon mixtures where isomeric resolution is required.

Mechanistic Probe for Alkene Reactivity Studies

The distinct steric environment around the double bond in 3,4-dimethyl-2-pentene, arising from its specific methyl substitution pattern, makes it a valuable model compound for investigating regioselectivity and steric effects in addition reactions (e.g., epoxidation, hydroboration). Its use allows researchers to isolate and quantify the impact of subtle structural changes on reaction outcomes compared to less hindered or differently substituted analogs.

Low-Energy Separation and Purification Processes

With a boiling point 8.4 °C lower than 2,3-dimethyl-2-pentene [2], 3,4-dimethyl-2-pentene can be more efficiently separated from isomeric mixtures via fractional distillation. This property is advantageous in industrial settings where energy costs are a significant factor, as it reduces the thermal input required to achieve a high-purity product compared to higher-boiling isomers.

Specialty Solvent with Tailored Volatility

The 1.5-fold higher vapor pressure of 3,4-dimethyl-2-pentene (71.7 mmHg at 25°C) relative to 2,3-dimethyl-2-pentene renders it a more rapidly evaporating solvent. This characteristic is beneficial in applications such as precision cleaning of electronic components or as a carrier solvent in thin-film deposition processes, where quick drying and minimal residue are paramount.

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